molecular formula C15H19N3O2S B2587467 N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-2-(thiophen-2-yl)acetamide CAS No. 1798485-50-3

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-2-(thiophen-2-yl)acetamide

Cat. No. B2587467
CAS RN: 1798485-50-3
M. Wt: 305.4
InChI Key: GEOQMBHSPOWMMV-UHFFFAOYSA-N
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Description

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C15H19N3O2S and its molecular weight is 305.4. The purity is usually 95%.
BenchChem offers high-quality N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-2-(thiophen-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-2-(thiophen-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis Precursor

This compound serves as a versatile precursor for the synthesis of various heterocyclic compounds. The presence of multiple reactive sites, such as the carbonyl and cyano groups, allows it to undergo condensation and substitution reactions, leading to the formation of novel heterocyclic moieties with potential biological activities .

Biological Activity Exploration

Due to its structural similarity to cyanoacetamide derivatives, this compound is of interest in biochemistry for the exploration of diverse biological activities. It can be used to synthesize derivatives that may exhibit chemotherapeutic properties or other pharmacological effects .

Optoelectronic Device Synthesis

The thiophene moiety in the compound is particularly useful in the synthesis of materials for optoelectronic devices. It can be incorporated into donor building blocks for organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs), potentially improving electron-donating ability and photovoltaic characteristics .

Chemotherapeutic Agent Development

The compound’s potential for evolving into better chemotherapeutic agents is significant. Its ability to form various organic heterocycles makes it a valuable scaffold in medicinal chemistry for the development of new treatments .

Advanced Photosensitizer Design

In the field of photodynamic therapy, this compound could be modified to create advanced photosensitizer-based immunogenic cell death (ICD) inducers. These are crucial in the treatment of cancer, where light-induced cytotoxicity can be targeted to cancer cells .

Fluorescent Luminogen Production

The compound’s structure allows for the synthesis of highly fluorescent luminogens. These substances are important in the development of new imaging agents and sensors, which have applications in both medical diagnostics and research .

properties

IUPAC Name

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c19-15(8-14-2-1-7-21-14)17-13-9-16-18(11-13)10-12-3-5-20-6-4-12/h1-2,7,9,11-12H,3-6,8,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEOQMBHSPOWMMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-2-(thiophen-2-yl)acetamide

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